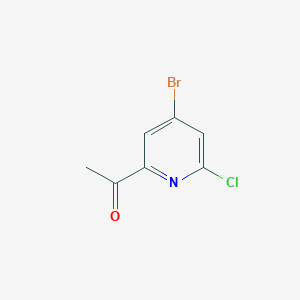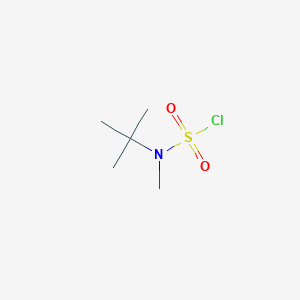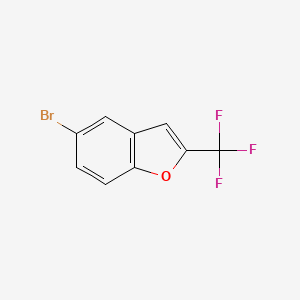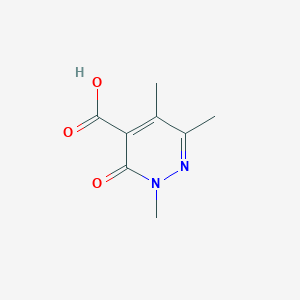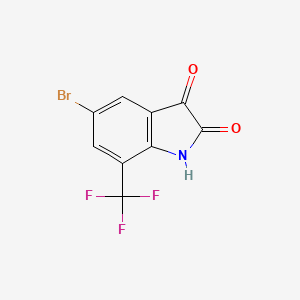
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione
Overview
Description
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H3BrF3NO2 . It is an indole derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a trifluoromethyl group attached to an indoline-2,3-dione core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 294.02 . The related compound, 7-(Trifluoromethyl)indoline-2,3-dione, has a density of 1.5±0.1 g/cm3 .Scientific Research Applications
BTI has a range of potential scientific research applications, particularly in the fields of biochemistry and pharmacology. One of the most promising areas of research is in the development of new drugs and treatments for various diseases. BTI has been found to exhibit potent antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione are COX-1 , COX-2 , and β-catenin . These targets play crucial roles in inflammation and cell proliferation.
Mode of Action
This compound acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, which are involved in inflammation. The inhibition of β-catenin disrupts the Wnt signaling pathway, which is often overactive in various types of cancer.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway and the Wnt signaling pathway . The downstream effects include reduced inflammation and potentially slowed cancer cell growth.
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased prostaglandin production and potentially slowed cancer cell growth due to disruption of the Wnt signaling pathway .
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTI in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a promising candidate for the development of new drugs and treatments for various diseases. However, there are also some limitations to using BTI in lab experiments. For example, it can be difficult to obtain pure samples of BTI, and it can be expensive to synthesize in large quantities.
Future Directions
There are many potential future directions for research on BTI. One area of interest is in the development of new drugs and treatments for various diseases, particularly those that are associated with inflammation and oxidative stress. Additionally, there is a growing interest in the use of BTI as a tool for studying the role of oxidative stress and inflammation in disease development. Finally, there is a need for further research into the safety and toxicity of BTI, particularly in the context of long-term use and exposure.
properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDTCGITGSLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677338 | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1067187-97-6 | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



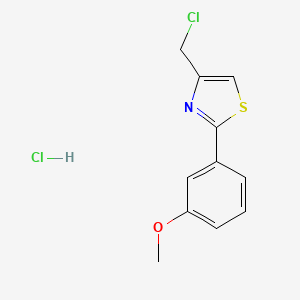
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3375046.png)

![2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3375056.png)
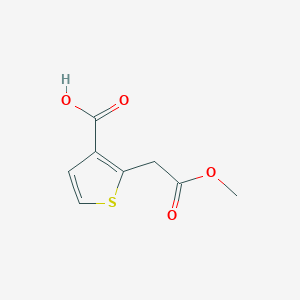
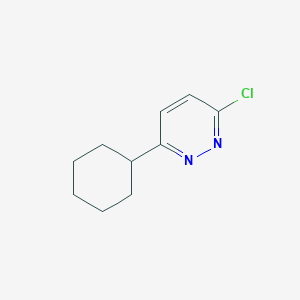
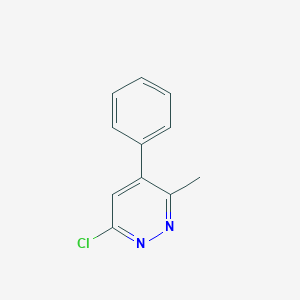
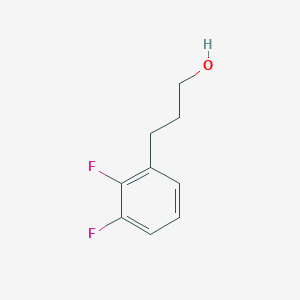

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B3375083.png)
